molecular formula C12H13NOS B122639 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione CAS No. 141694-14-6

4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione

Cat. No. B122639
M. Wt: 219.3 g/mol
InChI Key: WQOHTSAQWWNHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione, also known as EPPS, is a heterocyclic organic compound that has gained attention in scientific research due to its unique properties and potential applications. EPPS is a thione derivative of pyrrole, which is a five-membered aromatic ring containing one nitrogen atom. EPPS has a molecular formula of C12H13NOS and a molecular weight of 223.31 g/mol.

Mechanism Of Action

The exact mechanism of action of 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione is not fully understood, but it is believed to act as a metal chelator, binding to metal ions such as copper and zinc. This metal binding activity may be responsible for 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione' neuroprotective effects, as metal ion dysregulation has been implicated in neurodegenerative diseases.

Biochemical And Physiological Effects

4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione has been shown to have several biochemical and physiological effects. In addition to its metal binding activity, 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione has been shown to increase the solubility of hydrophobic molecules, making it useful for drug delivery applications. 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of using 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione in lab experiments is its ability to enhance enzyme activity, making it useful for biochemical assays. 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione is also relatively easy to synthesize, with a moderate yield. However, one limitation of using 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione is its potential to interfere with other metal-dependent reactions in cells, which may complicate experimental results.

Future Directions

There are several potential future directions for research on 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models and clinical trials. Additionally, 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione' ability to enhance enzyme activity may have applications in drug discovery and development. Further studies are needed to explore these potential applications of 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione.

Synthesis Methods

4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione can be synthesized through a multi-step process starting with the reaction of ethyl 2-oxoacetate with phenylhydrazine to form 1-phenyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline. This intermediate is then reacted with elemental sulfur and sodium hydroxide to form 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione. The overall yield of this synthesis method is approximately 60%.

Scientific Research Applications

4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione has been studied for its potential applications in various scientific fields, including neuroscience, biochemistry, and pharmacology. 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione has been shown to have neuroprotective properties, as it can prevent neuronal death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione has also been shown to enhance the activity of enzymes such as β-galactosidase and alkaline phosphatase, making it useful for biochemical assays.

properties

CAS RN

141694-14-6

Product Name

4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione

Molecular Formula

C12H13NOS

Molecular Weight

219.3 g/mol

IUPAC Name

3-ethoxy-1-phenyl-2H-pyrrole-5-thione

InChI

InChI=1S/C12H13NOS/c1-2-14-11-8-12(15)13(9-11)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3

InChI Key

WQOHTSAQWWNHAI-UHFFFAOYSA-N

SMILES

CCOC1=CC(=S)N(C1)C2=CC=CC=C2

Canonical SMILES

CCOC1=CC(=S)N(C1)C2=CC=CC=C2

synonyms

2H-Pyrrole-2-thione,4-ethoxy-1,5-dihydro-1-phenyl-(9CI)

Origin of Product

United States

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